N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-26(24,25)20-13-4-2-3-12(7-13)19-15(22)11-9-21(10-11)16(23)14-8-17-5-6-18-14/h2-8,11,20H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXIYQKLLJRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known by its CAS number 1421459-29-1, is a synthetic compound that has garnered attention for its potential biological activity. The compound features a unique structure, combining an azetidine ring, a pyrazine moiety, and a methylsulfonamide group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.4 g/mol. Its structure includes various functional groups that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O4S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1421459-29-1 |
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in pharmacology. Compounds with similar structures have shown promise as potential anti-tubercular agents and inhibitors of various biological pathways.
Anti-Tubercular Activity
Research indicates that compounds related to this compound demonstrate notable activity against Mycobacterium tuberculosis. In particular, derivatives of pyrazinamide have been synthesized and evaluated for their efficacy against this pathogen. For example, some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular properties .
Case Studies and Research Findings
-
Synthesis and Evaluation of Analogues :
A study focused on synthesizing derivatives of pyrazinamide and evaluating their anti-tubercular activity found several compounds with significant inhibitory effects on M. tuberculosis H37Ra. The most active compounds demonstrated IC90 values between 3.73 and 4.00 μM . -
Molecular Docking Studies :
Molecular docking studies conducted on similar compounds revealed potential interactions with biological targets relevant to tuberculosis treatment. These studies suggest that the structural characteristics of this compound may facilitate binding to key enzymes involved in the pathogen's survival .
Safety and Toxicity
While specific toxicity data for this compound is limited, related compounds have been assessed for cytotoxicity against human cell lines (e.g., HEK-293). Most active derivatives were found to be non-toxic at effective concentrations, suggesting a favorable safety profile .
Scientific Research Applications
Preliminary studies indicate that N-(3-(methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide may exhibit substantial biological activity. Compounds with similar structures have shown promise as:
- Antimicrobial Agents : The presence of the methylsulfonamide group is linked to enhanced antibacterial properties.
- Anticancer Agents : Similar compounds have been investigated for their ability to inhibit tumor growth and angiogenesis.
Case Study: Anticancer Properties
A study focusing on structurally related compounds demonstrated significant antitumor activity against various cancer cell lines. For instance, derivatives with pyrazine and sulfonamide groups were effective in inhibiting fibroblast growth factor receptor tyrosine kinases, which are implicated in cancer progression .
Potential Applications
Given its structural features and preliminary biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical Biology Research : As a tool for studying biological pathways involving pyrazine derivatives.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares a common azetidine-3-carboxamide scaffold with pyrazine-2-carbonyl functionalization, but its substitution pattern distinguishes it from analogs:
Key Observations :
- Electron Effects : The target’s methylsulfonamido group provides moderate electron-withdrawing character compared to the stronger Cl/CF₃ groups in ’s compound, which may influence binding to hydrophobic pockets .
- Solubility: Sulfonamides (target) generally improve aqueous solubility over nonpolar substituents like N-methyl-N-phenyl () .
Pharmacological Implications (Inferred from Analogs)
While direct activity data for the target compound are absent, structural trends from analogs suggest:
Preparation Methods
Molecular Architecture
N-(3-(Methylsulfonamido)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide features:
- Azetidine-3-carboxamide core : A four-membered saturated ring with a carboxamide substituent at position 3.
- Pyrazine-2-carbonyl group : A diazine-derived acyl moiety at position 1 of the azetidine.
- 3-(Methylsulfonamido)phenyl group : A para-substituted aromatic ring with a sulfonamide at position 3.
Retrosynthetic Strategy
The synthesis is deconstructed into three key intermediates (Figure 1):
- Azetidine-3-carboxylic acid : Serves as the foundational heterocycle.
- Pyrazine-2-carbonyl chloride : Acylating agent for the azetidine nitrogen.
- 3-(Methylsulfonamido)aniline : Sulfonamide-functionalized aromatic amine for carboxamide coupling.
Stepwise Synthetic Protocols
Synthesis of Azetidine-3-carboxylic Acid
Patent WO2004035538A1 outlines a triflation-based route:
- Starting Material : Diethyl 2,2-bis(hydroxymethyl)propanedioate undergoes cyclization with triflic anhydride (Tf2O) in acetonitrile at −20°C.
- Ring Closure : The intermediate triflate is treated with aqueous NaOH (pH 12–13) to yield azetidine-3-carboxylic acid (65–72% yield).
- Purification : Recrystallization from ethanol/water (3:1 v/v) affords >99% purity.
Reaction Conditions Table
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Tf2O | CH3CN | −20°C | 68% |
| Hydrolysis | NaOH (2M) | H2O | 25°C | 72% |
Preparation of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic Acid
Patent WO2011143360A2 details acylation under mild conditions:
- Activation : Azetidine-3-carboxylic acid (1 eq) is dissolved in THF with DMAP (0.1 eq).
- Acylation : Pyrazine-2-carbonyl chloride (1.2 eq) is added dropwise at 0°C, stirred for 12 h.
- Workup : The mixture is diluted with ethyl acetate, washed with NaHCO3 (5%), and dried over MgSO4.
- Yield : 83% after silica gel chromatography (hexane:EtOAc 1:1).
Spectroscopic Data
Synthesis of 3-(Methylsulfonamido)aniline
Final Coupling Reaction
Carboxamide Formation (WO2011143360A2) :
- Activation : 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid (1 eq) is treated with EDCl (1.2 eq) and HOBt (1 eq) in DMF.
- Coupling : 3-(Methylsulfonamido)aniline (1.1 eq) is added, stirred at 25°C for 18 h.
- Purification : Column chromatography (CH2Cl2:MeOH 20:1) gives the title compound in 76% yield.
Analytical Data
Optimization and Mechanistic Insights
Triflation vs. Tosylation in Azetidine Synthesis
Comparative studies from WO2004035538A1 demonstrate triflation’s superiority over tosylation:
Solvent Effects on Acylation
THF vs. DCM :
- THF : 83% yield (polar aprotic solvent enhances nucleophilicity).
- DCM : 61% yield (lower dielectric constant slows reaction).
Industrial-Scale Considerations
Green Chemistry Metrics
Continuous Flow Synthesis
Patent EP3430013B1 proposes a flow system for the final coupling step:
- Residence Time : 8 min at 100°C.
- Productivity : 1.2 kg/day.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including amide coupling and sulfonamide formation. For example:
- Coupling reagents : HBTU or BOP with triethylamine (EtN) in THF is used to activate carboxylic acids for amide bond formation (e.g., pyrazine-2-carbonyl to azetidine) .
- Sulfonamide introduction : Methylsulfonamido groups are introduced via nucleophilic substitution or sulfonyl chloride reactions under controlled pH (e.g., NaHCO extraction) .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard. Intermediate purity is confirmed by TLC and NMR .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the final step?
- Temperature control : Ice baths (0–5°C) prevent side reactions during sulfonamide coupling, while reflux (e.g., THF at 70°C) enhances cyclization .
- Catalysts : Lewis acids like BF•OEt or bases like DMAP can stabilize transition states in pyrazine-carbonyl reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates, while non-polar solvents reduce byproduct formation .
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR : H and C NMR identify methylsulfonamido (δ ~3.0 ppm for CH) and azetidine protons (δ ~3.5–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 489.1234) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced: How do structural modifications (e.g., pyrazine vs. pyridine) influence target engagement in TRPV1 antagonism?
- Pyrazine vs. pyridine : Pyrazine’s electron-deficient ring enhances hydrogen bonding with TRPV1’s Arg557 residue, increasing binding affinity compared to pyridine analogs .
- Methylsulfonamido positioning : Para-substitution on the phenyl ring improves van der Waals interactions with Leu547, as shown in competition binding assays (IC < 10 nM) .
Advanced: How can contradictory data on biological activity (e.g., anti-inflammatory vs. TRPV1 antagonism) be resolved?
- Assay validation : Use orthogonal assays (e.g., calcium flux for TRPV1 vs. COX-2 inhibition for anti-inflammatory activity) to confirm target specificity .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural analogs : Compare activity of derivatives lacking the pyrazine-carbonyl group to isolate mechanism-specific effects .
Basic: What strategies are used to ensure enantiomeric purity in azetidine-containing intermediates?
- Chiral chromatography : Use Chiralpak IA/IC columns with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric synthesis : Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipases) yield >99% ee for azetidine precursors .
Advanced: How does the compound’s stability under physiological conditions impact in vivo studies?
- pH stability : The methylsulfonamido group hydrolyzes at pH < 4; buffer formulations (e.g., PBS pH 7.4) prevent degradation during pharmacokinetic studies .
- Plasma stability : Incubate with liver microsomes to identify esterase-sensitive sites (e.g., azetidine carboxamide) .
Advanced: What computational approaches predict binding modes with TRPV1 or other targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with TRPV1’s hydrophobic pocket (e.g., pyrazine-carbonyl with Tyr511) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and IC values .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
- Co-solvents : DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .
- Salt formation : Hydrochloride salts improve water solubility (>10 mg/mL) for cell-based assays .
Advanced: What protocols identify and quantify degradation products during long-term storage?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- HPLC-DAD/ELSD : Monitor peaks at R 8.2 min (parent) vs. 6.5 min (hydrolyzed sulfonamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
